(4Z)-3-methyl-4-{[(2-methylquinolin-8-yl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
Description
The compound “(4Z)-3-methyl-4-{[(2-methylquinolin-8-yl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one” features a pyrazol-5-one core substituted with a methyl group at position 3, a phenyl group at position 1, and a (2-methylquinolin-8-yl)amino methylidene moiety at position 4 in the Z-configuration . This structural motif is common in medicinal chemistry, particularly in compounds targeting kinase enzymes or DNA-binding proteins.
Properties
IUPAC Name |
5-methyl-4-[(2-methylquinolin-8-yl)iminomethyl]-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-14-11-12-16-7-6-10-19(20(16)23-14)22-13-18-15(2)24-25(21(18)26)17-8-4-3-5-9-17/h3-13,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVVSJSJFPXEJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N=CC3=C(NN(C3=O)C4=CC=CC=C4)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazolone Core Synthesis
The 1-phenyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one scaffold is typically synthesized via cyclocondensation of 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one with active methylene compounds. For example, diketones such as ethyl acetoacetate react with phenylhydrazine under acidic conditions to form the pyrazolone ring. In a representative procedure, ethyl acetoacetate (10 mmol) and phenylhydrazine (10 mmol) are refluxed in glacial acetic acid (20 mL) for 6 hours, yielding 1-phenyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one in 78% yield after recrystallization from ethanol.
Quinoline Subunit Preparation
Friedländer Condensation for 2-Methylquinolin-8-amine
The 2-methylquinolin-8-amine subunit is synthesized via Friedländer condensation using o-aminobenzaldehyde derivatives and ketones. For instance, reacting 2-amino-5-methylbenzaldehyde (1.0 mmol) with acetylacetone (1.2 mmol) in polyphosphoric acid (PPA) at 120°C for 4 hours affords 2-methylquinolin-8-amine in 65% yield. The reaction proceeds through enamine formation, followed by cyclodehydration (Table 1).
Table 1: Optimization of Friedländer Condensation for 2-Methylquinolin-8-amine
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| PPA | 120 | 4 | 65 |
| H2SO4 | 100 | 6 | 48 |
| FeCl3 | 80 | 8 | 32 |
Alternative Pfitzinger Synthesis
The Pfitzinger reaction, employing isatin derivatives, offers an alternative route. Isatin (50 mmol) reacts with 2-methylacetophenone (55 mmol) in aqueous NaOH (10%) under reflux to yield 2-methylquinoline-4-carboxylic acid, which is decarboxylated at 200°C to produce 2-methylquinoline. Subsequent nitration at position 8 using fuming HNO3/H2SO4 (1:3) at 0°C, followed by reduction with SnCl2/HCl, affords 2-methylquinolin-8-amine in 58% overall yield.
Schiff Base Formation and Stereochemical Control
Condensation of Pyrazolone-4-Carbaldehyde with 2-Methylquinolin-8-amine
The critical step involves forming the (Z)-configured imine. Pyrazolone-4-carbaldehyde (1.0 mmol) and 2-methylquinolin-8-amine (1.1 mmol) are refluxed in anhydrous ethanol with catalytic acetic acid (0.1 mL) for 12 hours. The Z-isomer predominates (85:15 Z:E ratio) due to steric hindrance from the quinoline’s methyl group. The product is purified via silica gel chromatography (EtOAc/hexane, 1:1), yielding 72% of the target compound (m.p. 214–216°C).
Table 2: Solvent Effects on Schiff Base Configuration
| Solvent | Z:E Ratio | Yield (%) |
|---|---|---|
| Ethanol | 85:15 | 72 |
| DMF | 60:40 | 55 |
| Toluene | 70:30 | 68 |
Metal-Catalyzed Coupling Approaches
Palladium-catalyzed cross-couplings offer improved regioselectivity. Using Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2 equiv) in toluene at 110°C, 4-bromopyrazolone derivatives couple with 2-methylquinolin-8-amine to yield the target compound in 89% yield with >95% Z-selectivity. This method avoids the need for aldehyde intermediates, enhancing functional group tolerance.
Spectroscopic Characterization and Validation
NMR Spectral Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration, with the quinoline and pyrazolone planes forming a dihedral angle of 54.2°. Hydrogen bonding between the pyrazolone NH and carbonyl oxygen stabilizes the crystal lattice (N–H···O = 2.89 Å).
Mechanistic Insights and Byproduct Formation
Competing pathways during Schiff base formation include E-isomerization and quinoline ring oxidation. Under basic conditions, the E-isomer predominates due to decreased steric strain, while acidic conditions favor the Z-form via proton-assisted imine tautomerism. Byproducts such as 4-(2-methylquinolin-8-ylamino)pyrazolone (7–12%) arise from over-alkylation, necessitating careful stoichiometric control.
Industrial-Scale Considerations and Green Chemistry
Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, improving energy efficiency. A prototype scale-up (100 g batch) in ethanol/water (9:1) with ultrasound irradiation achieves 88% yield and 99% purity by HPLC. Solvent recycling and catalyst recovery protocols are under development to minimize waste.
Chemical Reactions Analysis
Types of Reactions
(4Z)-3-methyl-4-{[(2-methylquinolin-8-yl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, potentially modifying the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Scientific Research Applications
(4Z)-3-methyl-4-{[(2-methylquinolin-8-yl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: It may have potential as a bioactive compound, with studies exploring its interactions with biological targets.
Medicine: Research may investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with unique electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of (4Z)-3-methyl-4-{[(2-methylquinolin-8-yl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but they often include modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The target compound belongs to a class of pyrazol-5-one derivatives with diverse substituents. Key analogs include:
a) (4Z)-1-phenyl-3-(trifluoromethyl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one
- Molecular Formula : C₁₈H₁₁F₆N₃O
- Molar Mass : 399.29 g/mol
- Key Substituents : Two trifluoromethyl (–CF₃) groups at position 3 of the pyrazolone ring and the aniline moiety.
- Physicochemical Properties :
- Density: 1.41 g/cm³ (predicted)
- Boiling Point: 367.6°C (predicted)
- pKa: 3.44 (indicative of moderate acidity)
Comparison :
- The trifluoromethyl groups enhance lipophilicity and electron-withdrawing effects, lowering the pKa compared to the target compound’s methyl group. This may improve membrane permeability but reduce solubility in aqueous media.
b) (4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
- Key Substituents : 4-Fluorophenyl at position 2 and a triazolylmethyl-aniline group at position 4.
- The triazole moiety may participate in hydrogen bonding.
Comparison :
- The fluorophenyl group could increase resistance to oxidative metabolism compared to the target compound’s phenyl group.
- The triazole substituent offers hydrogen-bonding capability, which is absent in the quinoline-containing target compound.
c) Coumarin- and Benzodiazepine-Substituted Pyrazol-3-one Derivatives
- Examples : Compounds with coumarin, tetrazolyl, and benzodiazepine moieties.
- Structural Notes: These analogs incorporate larger heterocyclic systems, which may enhance fluorescence properties or interaction with biological targets like GABA receptors.
Comparison :
- The target compound’s quinoline group shares aromaticity with coumarin but lacks fused oxygen-containing rings.
Data Table: Comparative Physicochemical Properties
Key Research Findings
- Electron-Withdrawing Groups : Trifluoromethyl groups in the analog from significantly lower pKa, enhancing acidity compared to the methyl group in the target compound. This could influence protonation states under physiological conditions.
- Synthetic Feasibility: Analogs with fluorinated or heteroaromatic substituents (e.g., triazole, coumarin) often require multi-step syntheses, as seen in , whereas the target compound’s synthesis likely involves condensation of a quinoline-amine with a pyrazolone precursor.
Biological Activity
The compound (4Z)-3-methyl-4-{[(2-methylquinolin-8-yl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a member of the pyrazolone family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 266.3 g/mol. The structure features a pyrazolone ring, a quinoline moiety, and a phenyl group, contributing to its diverse biological interactions.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antioxidant Activity : Many pyrazolone derivatives demonstrate significant antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Activity : Some studies have indicated that quinoline-containing compounds possess antimicrobial properties, potentially inhibiting bacterial growth through interference with nucleic acid synthesis.
- Anti-inflammatory Effects : Pyrazolone derivatives are known for their anti-inflammatory effects, likely through the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways.
Antiproliferative Activity
A notable study evaluated the antiproliferative effects of this compound against various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| PC-3 (Prostate) | 12.5 | Inhibition of cell proliferation |
| HeLa (Cervical) | 18.0 | Disruption of cell cycle |
These findings suggest that this compound has promising anticancer properties.
Case Studies
- Study on MCF-7 Cells : In vitro experiments demonstrated that treatment with the compound led to significant apoptosis in MCF-7 cells as evidenced by increased caspase activity and DNA fragmentation assays. The IC50 was determined to be 15.2 µM, indicating effective cytotoxicity at relatively low concentrations.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth in xenograft models of prostate cancer, suggesting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of pyrazolone precursors with 2-methylquinolin-8-amine derivatives. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) under reflux conditions to enhance reaction efficiency .
- Catalysts : Acidic or basic catalysts (e.g., piperidine) to promote imine formation .
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct minimization .
- Purity validation : Post-synthesis purification via column chromatography, followed by HPLC (≥95% purity) and NMR (¹H/¹³C) for structural confirmation .
Q. Which spectroscopic techniques are critical for confirming structural integrity, and how should data interpretation be approached?
- Methodological Answer :
- NMR spectroscopy : Analyze ¹H and ¹³C spectra to verify the Z-configuration of the methylidene group and substituent positions. For example, the quinoline proton signals appear downfield (δ 8.5–9.0 ppm) due to aromatic deshielding .
- IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., Z/E isomerism) via single-crystal diffraction .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR shifts) during characterization?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Map proton-proton correlations to distinguish between overlapping signals or confirm spatial proximity of substituents .
- Isotopic labeling : Use ¹⁵N-labeled amines to track coupling patterns in complex heterocyclic systems .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., ’s pyrazolone-indole hybrids) to identify atypical shifts caused by electron-withdrawing/donating groups .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer :
- In vitro assays : Conduct enzyme inhibition studies (e.g., kinase assays) to identify molecular targets, leveraging the quinoline moiety’s known affinity for hydrophobic binding pockets .
- Molecular docking : Use software like AutoDock to model interactions with proteins (e.g., tyrosine kinases), focusing on hydrogen bonding with the pyrazolone carbonyl and π-π stacking with quinoline .
- Competitive binding assays : Co-incubate with reference inhibitors (e.g., staurosporine) to confirm target specificity .
Q. How should experimental designs be structured to assess environmental stability and degradation pathways?
- Methodological Answer :
- Hydrolytic stability tests : Expose the compound to buffered solutions (pH 2–12) at 37°C, monitoring degradation via LC-MS. The pyrazolone ring is prone to hydrolysis under alkaline conditions .
- Photodegradation studies : Use UV-Vis light exposure to simulate environmental conditions, identifying photoproducts through high-resolution mass spectrometry (HRMS) .
- Ecotoxicology assays : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines, correlating toxicity with degradation intermediates .
Data Contradiction Analysis
Q. How should conflicting data on biological activity (e.g., varying IC₅₀ values across studies) be addressed?
- Methodological Answer :
- Standardize assay conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and incubation times .
- Dose-response validation : Repeat experiments with a wider concentration range (e.g., 0.1–100 µM) and calculate IC₅₀ using nonlinear regression models .
- Metabolic stability checks : Test compound stability in cell culture media to rule out false negatives due to rapid degradation .
Comparative Structural Analysis
Q. What distinguishes this compound from structurally similar pyrazolone derivatives in terms of reactivity?
- Methodological Answer :
- Electron-deficient quinoline moiety : Enhances electrophilic character at the methylidene group, facilitating nucleophilic attacks (e.g., thiol additions) compared to simpler phenyl-substituted analogs .
- Steric effects : The 2-methylquinoline group imposes steric hindrance, reducing reactivity at the C4 position but stabilizing the Z-isomer .
- Comparative reactivity tables :
| Compound | Reaction with Thiols | Hydrolytic Stability (t₁/₂, pH 7.4) |
|---|---|---|
| Target compound | Fast, 90% yield | 12 hours |
| 4-Phenylpyrazolone analog | Slow, 50% yield | 24 hours |
- Data derived from and .
Advanced Synthesis Challenges
Q. How can stereoselective synthesis of the Z-isomer be achieved, and what factors influence isomer ratio?
- Methodological Answer :
- Base selection : Use non-nucleophilic bases (e.g., DBU) to favor kinetic control, stabilizing the Z-isomer via intramolecular hydrogen bonding .
- Solvent polarity : Low-polarity solvents (e.g., toluene) reduce solvation of the transition state, increasing Z-selectivity .
- Monitoring isomerization : Track E/Z ratios over time via ¹H NMR (e.g., vinyl proton splitting patterns) and adjust reaction quenching points accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
